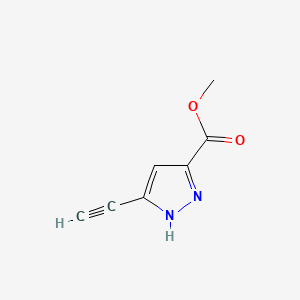

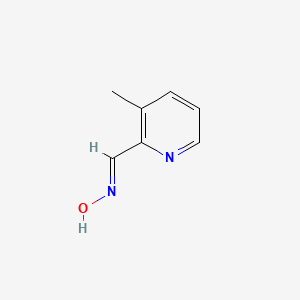

3-Vinylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound like 3-Vinylpyridin-2-amine can be analyzed using various techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can provide information about the molecule’s electrostatic potential, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) .Chemical Reactions Analysis

While specific chemical reactions involving 3-Vinylpyridin-2-amine are not available, amines in general are known for their ability to act as weak organic bases . They can undergo a variety of reactions, including those involving electron transfer .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Vinylpyridin-2-amine can be analyzed using various techniques . These properties can include hardness, topography, hydrophilicity, and others, which can influence the compound’s interaction with biological environments .Wissenschaftliche Forschungsanwendungen

Catalytic Role in Organic Synthesis

3-Vinylpyridin-2-amine plays a pivotal role in organic synthesis. It is particularly effective in the aza-Michael addition of amines, a key reaction for creating pharmaceutically relevant compounds with anticancer, antiarrhythmic, and analgesic properties. An innovative approach using acid Deep Eutectic Solvents (DESs) as both reaction media and catalysts for this process, which prevents the need for other acid additives, has been explored (Ballarotto et al., 2020).

Gas Chromatography Applications

Vinylpyridine polymers, including 3-Vinylpyridin-2-amine, are effective as column packings in gas chromatography. They are particularly suited for separating amines, offering good efficiency and less tailing for certain analyses (Sugii & Harada, 1979).

Oxidizing Reagents in Organic Chemistry

Poly(vinylpyridine N-oxide) supported dichromates, which can be derived from 3-Vinylpyridin-2-amine, serve as efficient oxidizing agents for various organic compounds, including alcohols, oximes, amines, and thiols. These reagents are stable, have easy reaction work-up, and can be regenerated (Tamami & Goudarzian, 1992).

Synthesis of Microphase Separated Films

3-Vinylpyridin-2-amine is used in the synthesis of microphase separated films with primary amine functionalities. These films have potential applications in sensors, templates, antimicrobial surfaces, and cell scaffolds (Ayyub, Ibrahim, & Kofinas, 2014).

Solid Phase Synthesis of Dipeptides

Linear poly-4- and poly-2-vinylpyridines, derived from 3-Vinylpyridin-2-amine, are effective in the solid phase synthesis of acid anhydrides and amides, contributing to the synthesis of dipeptides (Rodriguez, Martín-Villamil, & Ramos, 1998).

Safety And Hazards

Zukünftige Richtungen

The future directions for a compound like 3-Vinylpyridin-2-amine would depend on its potential applications. For example, if it exhibits anti-inflammatory effects like many pyrimidines, it could be further developed as an anti-inflammatory agent . Additionally, advances in fields like machine learning and artificial intelligence could potentially aid in the prediction of protein-ligand interactions, which could be relevant for compounds like 3-Vinylpyridin-2-amine .

Eigenschaften

IUPAC Name |

3-ethenylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAHJNALCSSUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663861 |

Source

|

| Record name | 3-Ethenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Vinylpyridin-2-amine | |

CAS RN |

102000-72-6 |

Source

|

| Record name | 3-Ethenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

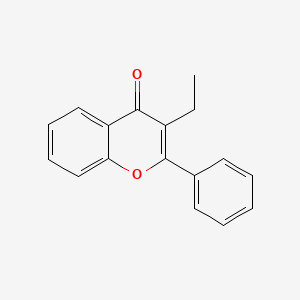

![4-[o-(p-Chlorophenylthio)benzylidene]-2-phenyl-5(4H)-oxazolone](/img/structure/B560974.png)

![2,3-Dihydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B560984.png)

![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)